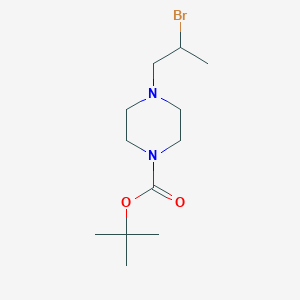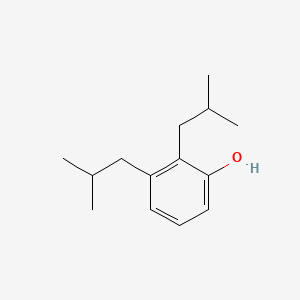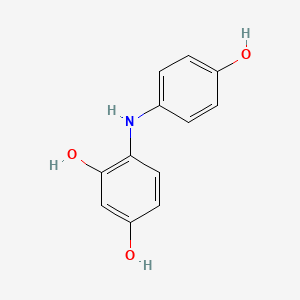
4-(4-Hydroxyanilino)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyanilino)benzene-1,3-diol is an aromatic organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups and an anilino group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyanilino)benzene-1,3-diol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with aniline in the presence of a reducing agent such as sodium dithionite. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-Hydroxyanilino)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include quinones, amino derivatives, and various substituted benzene compounds. These products have significant applications in organic synthesis and industrial processes.
科学研究应用
4-(4-Hydroxyanilino)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Hydroxyanilino)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and anilino group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar in structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar in structure with hydroxyl groups in the para position.
Uniqueness
4-(4-Hydroxyanilino)benzene-1,3-diol is unique due to the presence of both hydroxyl and anilino groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
4-(4-hydroxyanilino)benzene-1,3-diol |
InChI |
InChI=1S/C12H11NO3/c14-9-3-1-8(2-4-9)13-11-6-5-10(15)7-12(11)16/h1-7,13-16H |
InChI 键 |
ZFKWYJVNSUDRKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
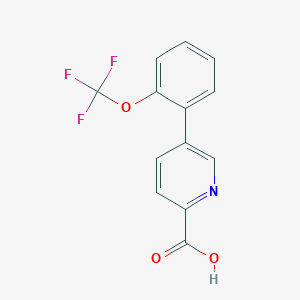


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
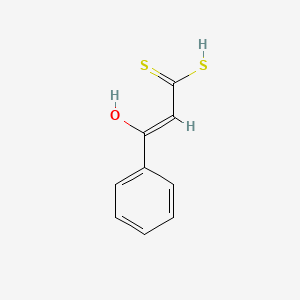
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
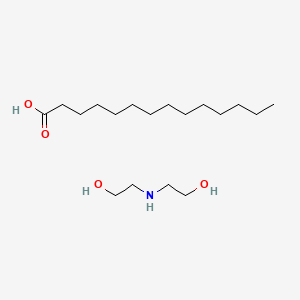
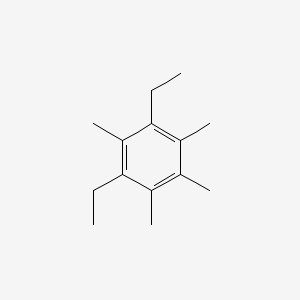
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

